2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with thioamides under specific conditions. The process can be summarized as follows:
Formation of Thiazole Ring: The reaction between 4-chloroaniline and thiourea in the presence of a base such as sodium hydroxide leads to the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloroanilino)-2-oxoethyl sulfinyl acetic acid
- 2-(4-chloroanilino)-2-oxoethyl sulfonyl acetic acid
- 2-(3-chloroanilino)-2-oxoethyl thio acetic acid
Uniqueness
Compared to similar compounds, 2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide exhibits unique properties due to the presence of both the thiazole ring and the dichlorophenyl group. This combination enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H12Cl3N3O2S |
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Molecular Weight |
428.7 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H12Cl3N3O2S/c18-9-1-4-11(5-2-9)21-17-23-16(25)14(26-17)8-15(24)22-13-6-3-10(19)7-12(13)20/h1-7,14H,8H2,(H,22,24)(H,21,23,25) |
InChI Key |
ABVPKQGXPQPAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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